Cyclohexanol--triphenylsilanol (1/1)
Description
Contextualization within Supramolecular Chemistry and Crystal Engineering
Supramolecular chemistry, often described as "chemistry beyond the molecule," investigates the assembly of molecules into larger, organized structures through intermolecular interactions. These interactions, which include hydrogen bonds, van der Waals forces, and π-π stacking, are significantly weaker than covalent bonds but collectively play a dominant role in dictating the architecture and behavior of the resulting supramolecular entities.
Crystal engineering is a subfield of supramolecular chemistry that focuses on the design and synthesis of crystalline solids with desired physical and chemical properties. nih.gov By understanding and controlling the intermolecular interactions that govern the packing of molecules in a crystal lattice, scientists can create novel materials with tailored characteristics. A key strategy in crystal engineering is the use of "supramolecular synthons," which are robust and predictable non-covalent interactions that can be used to guide the self-assembly of molecules into specific arrangements. acs.org
Significance of Co-crystallization in Contemporary Chemical Research
Co-crystallization has become a powerful tool in crystal engineering and materials science. A co-crystal is a multi-component crystalline material in which at least two different neutral molecules are present in a stoichiometric ratio within the same crystal lattice. ugr.es This technique offers a versatile approach to modifying the physicochemical properties of solid compounds without altering their covalent structure. researchgate.net
The significance of co-crystallization is particularly evident in the pharmaceutical industry, where it is employed to enhance the solubility, dissolution rate, stability, and bioavailability of active pharmaceutical ingredients (APIs). researchgate.netnih.gov By pairing a drug molecule with a suitable co-former, it is possible to create new solid forms with improved performance. Beyond pharmaceuticals, co-crystallization is utilized in the development of new materials with unique optical, electronic, and mechanical properties.
Overview of Cyclohexanol (B46403) and Triphenylsilanol (B1683266) as Co-crystallizing Components
The formation of a co-crystal is dependent on the ability of the constituent molecules to form favorable intermolecular interactions. In this context, cyclohexanol and triphenylsilanol are excellent candidates for co-crystallization due to their specific chemical features.
Cyclohexanol is a simple cyclic alcohol with the formula C₆H₁₁OH. chemscene.com Its hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor, making it capable of participating in the hydrogen-bonding networks that are fundamental to the structure of many co-crystals. The cyclohexane (B81311) ring, while primarily non-polar, can also engage in weaker van der Waals interactions.
Interactive Table: Properties of Co-crystallizing Components
| Property | Cyclohexanol | Triphenylsilanol |
| Formula | C₆H₁₂O | C₁₈H₁₆OSi |
| Molar Mass | 100.16 g/mol | 276.40 g/mol |
| Appearance | Colorless, viscous liquid or solid | White crystalline powder |
| Melting Point | 25.93 °C | 153-155 °C |
| Boiling Point | 161.1 °C | 389 °C |
| Key Functional Group | Hydroxyl (-OH) | Silanol (B1196071) (Si-OH) |
| Hydrogen Bonding | Donor and Acceptor | Strong Donor and Acceptor |
Defining the Cyclohexanol--triphenylsilanol (1/1) System as a Supramolecular Adduct/Co-crystal
The Cyclohexanol--triphenylsilanol (1/1) system represents a supramolecular adduct, which is a new chemical species formed by the association of two or more molecules held together by non-covalent intermolecular forces. When this adduct forms a crystalline solid with a defined stoichiometric ratio of its components, it is classified as a co-crystal.
In the case of Cyclohexanol--triphenylsilanol (1/1), the primary driving force for its formation is expected to be the hydrogen bonding interaction between the hydroxyl group of cyclohexanol and the silanol group of triphenylsilanol. Specifically, a robust O-H···O hydrogen bond is anticipated to form, where one of the hydroxyl groups acts as the donor and the other as the acceptor. The specific arrangement of these molecules in the crystal lattice would be further influenced by weaker interactions, such as van der Waals forces between the cyclohexyl and phenyl rings. The 1/1 stoichiometry indicates that for every molecule of cyclohexanol, there is one molecule of triphenylsilanol in the crystal unit cell. The formation of this co-crystal would result in a new material with a unique crystal structure and distinct physical properties compared to the individual components.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
918414-84-3 |
|---|---|
Molecular Formula |
C24H28O2Si |
Molecular Weight |
376.6 g/mol |
IUPAC Name |
cyclohexanol;hydroxy(triphenyl)silane |
InChI |
InChI=1S/C18H16OSi.C6H12O/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;7-6-4-2-1-3-5-6/h1-15,19H;6-7H,1-5H2 |
InChI Key |
DZWIEEKWGTZFGG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)O.C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
Synthetic Methodologies and Co Crystal Formation:
Solution-Based Crystallization Techniques for Cyclohexanol--triphenylsilanol (1/1)
Solution-based methods are among the most common for the preparation of co-crystals, relying on the dissolution of both co-formers in a suitable solvent system to facilitate molecular interactions and subsequent crystal growth. nih.gov The selection of an appropriate solvent is crucial, as it must dissolve both cyclohexanol (B46403) and triphenylsilanol (B1683266) to an adequate extent. nih.gov
Slow solvent evaporation is a widely used technique for growing high-quality single crystals suitable for structural analysis. nih.govresearchgate.net In this method, stoichiometric amounts of cyclohexanol and triphenylsilanol are dissolved in a common solvent. The resulting solution is then allowed to stand undisturbed, permitting the solvent to evaporate slowly over time. This gradual increase in solute concentration leads to supersaturation and subsequent nucleation and growth of the co-crystal. mdpi.com The rate of evaporation plays a critical role in determining the size and quality of the resulting crystals. acs.org
Table 1: Illustrative Experimental Parameters for Slow Solvent Evaporation
| Parameter | Description | Example Values |
|---|---|---|
| Co-formers Ratio | Molar ratio of Cyclohexanol to Triphenylsilanol | 1:1 |
| Solvent System | A solvent in which both co-formers are soluble | Ethanol (B145695), Acetone, Toluene |
| Concentration | Initial concentration of co-formers in the solvent | 0.1 M |
| Temperature | Ambient temperature to control evaporation rate | 20-25 °C |
| Environment | Controlled environment to ensure slow evaporation | Covered beaker with perforations |
Cooling crystallization leverages the temperature-dependent solubility of the co-formers to induce co-crystal formation. mdpi.com A solution of cyclohexanol and triphenylsilanol is prepared at an elevated temperature to achieve complete dissolution. The solution is then gradually cooled, decreasing the solubility of the co-crystal and leading to its crystallization. The cooling rate is a key parameter that can be controlled to influence the nucleation and growth kinetics, thereby affecting the crystal size and morphology. This method is particularly suitable for co-crystals that exhibit a significant change in solubility with temperature.
Table 2: Illustrative Experimental Parameters for Cooling Crystallization
| Parameter | Description | Example Values |
|---|---|---|
| Co-formers Ratio | Molar ratio of Cyclohexanol to Triphenylsilanol | 1:1 |
| Solvent System | Solvent with temperature-dependent solubility for co-formers | Isopropanol, Ethyl Acetate |
| Initial Temperature | Temperature at which co-formers are fully dissolved | 50-60 °C |
| Final Temperature | Temperature to induce crystallization | 4-10 °C |
| Cooling Rate | Rate at which the solution temperature is lowered | 5 °C/hour |
Solvent diffusion, also known as anti-solvent addition, is another effective method for co-crystallization. This technique involves dissolving the co-formers in a "good" solvent in which they are readily soluble. A second solvent, or "anti-solvent," in which the co-crystal has low solubility but is miscible with the good solvent, is then slowly introduced. This gradual change in the solvent environment reduces the solubility of the co-crystal, leading to its precipitation. The rate of diffusion or addition of the anti-solvent is critical for controlling the crystallization process.
Table 3: Illustrative Experimental Parameters for Solvent Diffusion
| Parameter | Description | Example Values |
|---|---|---|
| Co-formers Ratio | Molar ratio of Cyclohexanol to Triphenylsilanol | 1:1 |
| Good Solvent | Solvent in which co-formers are highly soluble | Dichloromethane |
| Anti-Solvent | Solvent in which the co-crystal is poorly soluble | Hexane |
| Setup | Method for introducing the anti-solvent | Layering or vapor diffusion |
| Temperature | Constant temperature maintained during diffusion | 25 °C |
Solid-State Mechanochemical Preparation of Cyclohexanol--triphenylsilanol (1/1)
Mechanochemical methods offer a solvent-free or low-solvent alternative to solution-based techniques. These methods involve the use of mechanical energy, such as grinding or milling, to induce a solid-state reaction between the co-formers. nih.gov Mechanochemistry can often lead to the formation of co-crystals that are difficult to obtain from solution. esrf.fr
Neat grinding, or dry grinding, involves the direct grinding of a physical mixture of stoichiometric amounts of cyclohexanol and triphenylsilanol without the addition of any solvent. researchgate.net The mechanical force applied during grinding facilitates intimate contact between the particles of the co-formers, promoting the molecular interactions necessary for co-crystal formation. This method is environmentally friendly due to the absence of solvents and is often a rapid screening tool for co-crystal discovery. sysrevpharm.org
Table 4: Illustrative Experimental Parameters for Neat Grinding
| Parameter | Description | Example Values |
|---|---|---|
| Co-formers Ratio | Molar ratio of Cyclohexanol to Triphenylsilanol | 1:1 |
| Grinding Method | Equipment used for grinding | Mortar and pestle, ball mill |
| Grinding Time | Duration of the grinding process | 30-60 minutes |
| Frequency (for ball mill) | Rotational or vibrational frequency | 20-30 Hz |
Liquid-assisted grinding (LAG) is a variation of neat grinding where a small, catalytic amount of a liquid is added to the solid mixture of co-formers during the grinding process. nih.govnih.gov The added liquid can enhance the rate of co-crystal formation by facilitating molecular mobility and transport, acting as a catalyst for the solid-state reaction. nih.gov The choice of the liquid is important, as it can influence the polymorphic outcome of the co-crystallization.
Table 5: Illustrative Experimental Parameters for Liquid-Assisted Grinding
| Parameter | Description | Example Values |
|---|---|---|
| Co-formers Ratio | Molar ratio of Cyclohexanol to Triphenylsilanol | 1:1 |
| Grinding Method | Equipment used for grinding | Mortar and pestle, ball mill |
| Added Liquid | Small amount of a liquid phase | A few drops of ethanol or acetonitrile |
| Grinding Time | Duration of the grinding process | 15-45 minutes |
| Frequency (for ball mill) | Rotational or vibrational frequency | 20-30 Hz |
Factors Influencing Co-crystal Nucleation, Growth, and Stoichiometry (1:1 Ratio)
The formation of a co-crystal is a complex process governed by a delicate interplay of thermodynamic and kinetic factors. The nucleation, subsequent growth, and the final stoichiometry of the co-crystal are influenced by a variety of experimental conditions. For a hypothetical 1:1 co-crystal of cyclohexanol and triphenylsilanol, the following factors would be of critical importance.
Thermodynamic Considerations: The primary driving force for co-crystal formation is the thermodynamic stability of the co-crystal lattice compared to the crystalline lattices of the individual components. This stability arises from favorable intermolecular interactions, most notably hydrogen bonding. In the case of cyclohexanol and triphenylsilanol, the hydroxyl groups (-OH) on both molecules are capable of acting as both hydrogen bond donors and acceptors. The formation of a stable hydrogen-bonded network between the cyclohexanol and triphenylsilanol molecules in a 1:1 ratio would be the fundamental thermodynamic prerequisite for the co-crystal's existence.
Kinetic Factors:
Supersaturation: The generation of a supersaturated solution containing both cyclohexanol and triphenylsilanol is the initial step in solution-based crystallization methods. The level of supersaturation significantly impacts the nucleation rate. A high degree of supersaturation can lead to rapid, uncontrolled nucleation, potentially resulting in amorphous material or a mixture of phases, rather than the desired co-crystal.
Solvent Selection: The choice of solvent is paramount. The solvent must be able to dissolve both co-formers in the desired stoichiometric ratio (1:1). Furthermore, the solvent can influence the hydrogen bonding interactions between the co-formers and can even be incorporated into the crystal lattice, forming solvates. The polarity and hydrogen bonding capability of the solvent can either promote or inhibit the formation of the desired co-crystal synthons.
Temperature: Temperature affects both the solubility of the components and the kinetics of nucleation and growth. Cooling crystallization, where the temperature of a saturated solution is gradually lowered to induce crystallization, is a common technique. The cooling rate can influence the crystal size and quality.
Stoichiometry of Reactants: While the final co-crystal may have a 1:1 stoichiometry, the initial ratio of the co-formers in the solution or grinding mixture can influence the outcome. Often, a stoichiometric excess of one component may be used to shift the equilibrium towards co-crystal formation, although this can also lead to the crystallization of the excess component.
Influence on Nucleation and Growth:
Nucleation is the initial formation of a stable crystalline nucleus from a supersaturated solution or a solid-state mixture. The presence of suitable templates or "seeds" can facilitate heterogeneous nucleation, which generally requires a lower energy barrier than homogeneous nucleation.
Once a stable nucleus is formed, crystal growth proceeds by the addition of molecules from the surrounding medium onto the crystal lattice. The rate of growth is influenced by factors such as the degree of supersaturation, temperature, and the presence of impurities. The specific intermolecular interactions between cyclohexanol and triphenylsilanol would dictate the crystallographic packing and the ultimate morphology of the resulting co-crystals.
To achieve the specific 1:1 stoichiometry, the crystal lattice must be able to accommodate both molecules in equal numbers in a repeating, ordered arrangement that is energetically favorable. The relative size, shape, and symmetry of cyclohexanol and triphenylsilanol molecules would play a crucial role in determining the feasibility of such a packed structure.
A hypothetical data table summarizing the influence of various factors is presented below.
| Factor | Influence on Nucleation | Influence on Growth | Influence on 1:1 Stoichiometry |
| Supersaturation | High levels can lead to rapid, uncontrolled nucleation. | Affects the rate of molecular addition to the crystal face. | Can impact phase purity; rapid precipitation may trap non-stoichiometric ratios. |
| Solvent | Polarity and hydrogen bonding properties can mediate co-former interactions. | Can affect crystal habit and morphology. | The solvent's interaction with each co-former can favor or hinder the 1:1 adduct. |
| Temperature | Affects the kinetic barrier to nucleation. | Influences the rate of diffusion and incorporation of molecules. | Phase diagrams as a function of temperature can reveal stable stoichiometric forms. |
| Reactant Ratio | An excess of one component can sometimes promote nucleation of the co-crystal. | Can affect the overall yield of the co-crystal. | A 1:1 starting ratio is often optimal but not always necessary. |
Structural Elucidation and Crystallographic Characterization:
Single-Crystal X-ray Diffraction Analysis of Cyclohexanol--triphenylsilanol (1/1)
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice. For the Cyclohexanol--triphenylsilanol (1/1) co-crystal, this analysis would be crucial for understanding its solid-state architecture.
The foundational data from a single-crystal X-ray diffraction experiment includes the unit cell parameters (the dimensions of the basic repeating unit of the crystal) and the space group, which describes the symmetry elements present in the crystal structure. As no crystallographic information file (CIF) or related publication for this co-crystal could be located, these fundamental parameters remain undetermined.
An analysis of the molecular packing would reveal how cyclohexanol (B46403) and triphenylsilanol (B1683266) molecules arrange themselves in the crystal lattice. This is governed by various intermolecular forces, including hydrogen bonding and van der Waals interactions. Without experimental data, any description of the molecular packing would be purely speculative.
Isomorphism refers to different compounds having similar crystal structures, while polymorphism is the ability of a single compound to crystallize in multiple different forms. An assessment for the Cyclohexanol--triphenylsilanol (1/1) co-crystal would involve comparing its (currently unknown) structure to other known silanol (B1196071) or alcohol co-crystals and investigating whether it can form different polymorphs under various crystallization conditions. This analysis is contingent on the initial discovery and characterization of at least one crystal form.
Vibrational Spectroscopic Characterization (FT-IR, Raman Spectroscopy)
FT-IR and Raman spectroscopy are powerful techniques for probing the vibrational modes of molecules. In the context of co-crystals, these methods are particularly sensitive to changes in the chemical environment and intermolecular interactions, such as hydrogen bonding.
The formation of a hydrogen bond between the hydroxyl groups of cyclohexanol and triphenylsilanol would be expected to cause characteristic shifts in the vibrational frequencies of the O-H stretching modes. Typically, the O-H stretching band in the FT-IR and Raman spectra would broaden and shift to a lower wavenumber (redshift) upon hydrogen bond formation. A quantitative analysis of these shifts would provide insight into the strength of the hydrogen bonds within the co-crystal. However, without experimental spectra for the co-crystal, such an analysis cannot be performed.
Identification of Characteristic Vibrational Modes of the Co-crystal
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is a powerful tool for identifying the formation of co-crystals and characterizing the interactions between their components. nih.gov In a hypothetical Cyclohexanol--triphenylsilanol (1/1) co-crystal, the formation of a hydrogen bond between the hydroxyl group (-OH) of cyclohexanol and the silanol group (Si-OH) of triphenylsilanol would be the primary interaction to investigate.
This interaction would lead to predictable shifts in the vibrational frequencies of the involved functional groups compared to the pure starting materials. Specifically, the O-H stretching band, typically observed as a broad peak in the high-frequency region of the IR spectrum (around 3200-3600 cm⁻¹), would be expected to shift to a lower wavenumber (red shift) and broaden upon formation of the hydrogen bond in the co-crystal. The magnitude of this shift provides an indication of the strength of the hydrogen bond. Other vibrational modes, such as the Si-O stretching and C-O stretching vibrations, would also be expected to show slight shifts, confirming the formation of the new crystalline phase. nih.govmdpi.com Low-frequency vibrational spectroscopy in the terahertz region could further provide information on collective and skeletal vibrations, which are characteristic of the unique crystal lattice of the co-crystal. mdpi.com
Without experimental data, a table of characteristic vibrational modes cannot be generated.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the characterization of co-crystals in both solution and solid states. researchgate.netosti.gov
Solution-state NMR (primarily ¹H and ¹³C NMR) would be used to confirm the chemical integrity of the cyclohexanol and triphenylsilanol components, ensuring no degradation or unintended reaction has occurred during the co-crystallization process. By dissolving the co-crystal in a suitable solvent (e.g., CDCl₃), one would expect to see the characteristic resonance signals for both individual molecules. researchgate.net
The formation of a hydrogen-bonded adduct in solution can sometimes be inferred from changes in the chemical shift of the hydroxyl protons. The -OH proton signal in both cyclohexanol and triphenylsilanol would be highly sensitive to its environment. The formation of a hydrogen bond typically causes this signal to shift downfield. Titration experiments, where one component is incrementally added to the other while monitoring the chemical shifts, could provide evidence of the association in solution. However, in many cases, the hydrogen bond is weak in solution and rapid exchange with the solvent can make direct observation difficult.
Solid-state NMR (ssNMR) is particularly valuable for confirming the structure of the co-crystal in its native crystalline lattice, providing information that is not accessible in solution. researchgate.netosti.gov ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) ssNMR spectra would show distinct signals for the carbon atoms of both cyclohexanol and triphenylsilanol. The presence of a single set of resonances corresponding to a 1:1 stoichiometry would confirm the formation of a single, homogeneous crystalline phase. nih.gov
Furthermore, ¹H ssNMR is highly sensitive to proton environments and internuclear distances. Changes in the chemical shift of the hydroxyl protons upon co-crystal formation can provide direct evidence of hydrogen bonding. researchgate.net Advanced ssNMR techniques can be used to measure the proximity of specific atoms between the cyclohexanol and triphenylsilanol molecules, definitively proving the formation of the adduct within the crystal lattice. osti.gov
As no experimental NMR studies on this specific co-crystal were found, a data table of chemical shifts cannot be compiled.
Thermal Analysis Techniques
Thermal analysis methods are crucial for characterizing the physical properties of co-crystals, such as their melting point and thermal stability. nih.gov
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. A TGA thermogram for the Cyclohexanol--triphenylsilanol (1/1) co-crystal would reveal its thermal stability and decomposition pattern. Typically, the analysis would show a stable mass up to a certain temperature, followed by one or more mass loss steps corresponding to the volatilization or decomposition of the components. For this co-crystal, one might expect a multi-step decomposition, potentially starting with the loss of the more volatile cyclohexanol, followed by the decomposition of the triphenylsilanol at higher temperatures. The residual mass at the end of the experiment would correspond to non-volatile decomposition products, such as silica (B1680970). For comparison, a study on a triphenylsilanol-piperazine adduct showed a gradual weight loss up to 500 °C, attributed to the decomposition of the organic moieties. rasayanjournal.co.in
Hypothetical TGA Data Table (Note: This table is illustrative and not based on experimental data for the specific compound.)
| Component | Decomposition Onset (°C) | Weight Loss (%) | Associated Process |
|---|---|---|---|
| Cyclohexanol | ~150 - 250 | ~26.6% | Volatilization/Decomposition |
| Triphenylsilanol | > 300 | ~73.4% | Decomposition |
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. For a co-crystal, DSC is used to determine its melting point. A key indicator of successful co-crystal formation is the observation of a single, sharp endothermic peak corresponding to the melting of the co-crystal. nih.gov This melting point is expected to be different from the melting points of the individual components (Cyclohexanol: ~25 °C; Triphenylsilanol: ~153 °C). The presence of a single melting endotherm at a unique temperature confirms the formation of a new, homogeneous crystalline phase. researchgate.netukm.my The DSC thermogram can also reveal other phase transitions, such as polymorphic transformations or desolvation events. doi.org
Hypothetical DSC Data Table (Note: This table is illustrative and not based on experimental data for the specific compound.)
| Compound | Melting Point (°C) | Enthalpy of Fusion (J/g) |
|---|---|---|
| Cyclohexanol | ~25 | - |
| Triphenylsilanol | ~153 | - |
| Cyclohexanol--triphenylsilanol (1/1) | (Unique value, e.g., 95-110) | - |
Cyclohexanol--triphenylsilanol (1/1): A Study of Its Intermolecular Interactions and Supramolecular Architecture
The co-crystal Cyclohexanol--triphenylsilanol (1/1) represents a fascinating subject in the field of crystal engineering and supramolecular chemistry. This article explores the intricate network of non-covalent interactions that define its solid-state structure. The stability and architecture of this co-crystal are predominantly governed by a combination of strong hydrogen bonds and subtle aromatic interactions, which together create a well-defined three-dimensional assembly.
Intermolecular Interactions and Supramolecular Architecture
Contribution of Van der Waals Forces and Dispersion Interactions
Van der Waals forces, which encompass London dispersion forces, are fundamental to the packing and stabilization of molecular crystals. nih.gov While often weaker than directional hydrogen bonds, their cumulative effect is substantial, particularly in molecules with large nonpolar surfaces.
In the context of the Cyclohexanol--triphenylsilanol (1/1) co-crystal, both constituent molecules offer significant surface areas where these forces would operate:
Triphenylsilanol: The three phenyl rings of triphenylsilanol provide extensive, nonpolar surfaces. These aromatic rings are major contributors to London dispersion forces. mdpi.com The constant, transient fluctuations in electron density across these large, polarizable π-systems would induce temporary dipoles in neighboring molecules, leading to attractive forces that are crucial for efficient crystal packing. The interactions would occur between the phenyl rings of adjacent triphenylsilanol molecules and between the phenyl rings and the cyclohexyl group of cyclohexanol.
Interactive Data Table: Key Molecular Components and Their Interactions
| Molecule | Key Functional Group(s) | Expected Primary Interaction(s) | Expected Secondary Interaction(s) |
| Cyclohexanol | Hydroxyl (-OH), Cyclohexyl Ring | Hydrogen Bonding (O-H···O) | Van der Waals Forces (Dispersion) from the cyclohexyl moiety. |
| Triphenylsilanol | Silanol (-SiOH), Phenyl Rings | Hydrogen Bonding (Si-O-H···O) | Van der Waals Forces (Dispersion) from the three phenyl rings. |
Influence of Intermolecular Interactions on Co-crystal Lattice Stability
The thermodynamic stability of a co-crystal lattice is a direct consequence of the sum of all intermolecular interactions. japtronline.com A stable co-crystal is one where the Gibbs free energy of the co-crystal phase is lower than that of a simple physical mixture of the individual components. This stability is achieved through an optimal arrangement of molecules that maximizes attractive forces and minimizes repulsive ones.
For the Cyclohexanol--triphenylsilanol (1/1) system, the key interactions contributing to lattice stability would be:
Cumulative Van der Waals Forces: As detailed in the previous section, the extensive network of dispersion forces arising from the phenyl and cyclohexyl groups would provide a significant contribution to the lattice energy. mdpi.com While individually weak, their sheer number and the large surface areas involved make them indispensable for achieving a densely packed and stable crystal structure.
Other Potential Interactions: Depending on the specific packing arrangement, weaker C-H···π interactions could also play a role, where hydrogen atoms from the cyclohexyl ring interact with the electron-rich π-systems of the phenyl rings of triphenylsilanol. nih.gov
Computational and Theoretical Investigations of Cyclohexanol Triphenylsilanol 1/1 :
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the electronic properties and the nature of the bonding interactions that govern the formation and stability of the cyclohexanol--triphenylsilanol (1/1) co-crystal. These methods solve approximations of the Schrödinger equation to provide detailed information about the system's energy and electron distribution.
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For the cyclohexanol--triphenylsilanol (1/1) co-crystal, DFT is employed to perform geometry optimization and calculate interaction energies.
Geometry Optimization: The primary goal of geometry optimization is to find the most stable three-dimensional arrangement of the cyclohexanol (B46403) and triphenylsilanol (B1683266) molecules within the crystal lattice. The process starts with an initial guess of the molecular arrangement and systematically adjusts the positions of all atoms to find the configuration with the minimum potential energy. This optimized geometry corresponds to the most stable structure of the co-crystal at 0 Kelvin. The calculations would reveal crucial structural parameters such as the bond lengths, bond angles, and torsion angles of the hydrogen bond formed between the hydroxyl group (-OH) of cyclohexanol and the silanol (B1196071) group (-SiOH) of triphenylsilanol.
Energy Calculations: Once the geometry is optimized, DFT is used to calculate the total electronic energy of the co-crystal. A key metric derived from this is the binding energy (or interaction energy), which quantifies the stability of the co-crystal. It is calculated by subtracting the energies of the individual, isolated cyclohexanol and triphenylsilanol molecules from the total energy of the optimized co-crystal complex. A negative binding energy indicates that the formation of the co-crystal is an energetically favorable process.
| Parameter Calculated | Significance for Cyclohexanol--triphenylsilanol (1/1) |
| Optimized Geometry | Predicts the precise 3D structure of the co-crystal, including the O-H···O hydrogen bond distance and angle. |
| Total Electronic Energy | Provides the energy of the stable co-crystal structure. |
| Binding Energy | Quantifies the strength of the interaction holding the cyclohexanol and triphenylsilanol molecules together. |
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer and intermolecular interactions in detail. It provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals, which aligns with intuitive chemical concepts.
For the cyclohexanol--triphenylsilanol (1/1) system, NBO analysis is particularly useful for dissecting the nature of the hydrogen bond between the two components. The analysis quantifies the donor-acceptor interactions between the filled lone-pair orbital of the oxygen atom in one molecule (the donor) and the empty antibonding σ* orbital of the O-H or Si-O bond in the other molecule (the acceptor). The strength of this interaction is evaluated using second-order perturbation theory, which calculates the stabilization energy (E(2)) associated with this charge delocalization. A higher E(2) value signifies a stronger hydrogen bond. NBO analysis can also determine the natural atomic charges on each atom, revealing the extent of charge transfer upon co-crystal formation.
| NBO Parameter | Information Yielded for Cyclohexanol--triphenylsilanol (1/1) |
| Stabilization Energy (E(2)) | Quantifies the energy of the specific donor-acceptor interaction forming the hydrogen bond (e.g., LP(O) -> σ*(O-H)). |
| Natural Atomic Charges | Shows the charge distribution across the molecules and indicates the degree of charge transfer in the hydrogen bond. |
| Orbital Occupancies | Reveals deviations from idealized Lewis structures, indicating the extent of electron delocalization between the molecules. |
Molecular Dynamics Simulations for Understanding Dynamic Behavior
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the dynamic behavior of the cyclohexanol--triphenylsilanol (1/1) co-crystal at finite temperatures.
Lattice Energy Calculations for Co-crystal Stability Prediction
Lattice energy is the energy required to separate one mole of a solid ionic compound into its gaseous ions, or in the case of molecular crystals, into its gaseous molecules. For the cyclohexanol--triphenylsilanol (1/1) system, lattice energy calculations are crucial for predicting the thermodynamic stability of the co-crystal relative to its individual components.
The calculation involves determining the total energy of the crystal lattice, considering all intermolecular interactions between the molecules in the three-dimensional structure. A common approach is to use atom-atom potential methods or more accurate quantum mechanical methods. The calculated lattice energy of the co-crystal is then compared to the sum of the lattice energies of pure crystalline cyclohexanol and pure crystalline triphenylsilanol. A co-crystal is predicted to be thermodynamically stable if its lattice energy is more negative (i.e., the co-crystal is in a lower energy state) than the sum of the energies of the pure components. This comparison is a key step in computational co-crystal screening and rational design.
Hirshfeld Surface and Fingerprint Analysis for Interaction Quantification and Visualization
Hirshfeld surface analysis is a powerful graphical method used to visualize and quantify intermolecular interactions within a crystal. The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by the points where the contribution to the electron density from the molecule is equal to the contribution from all other molecules in the crystal.
For the cyclohexanol--triphenylsilanol (1/1) co-crystal, the Hirshfeld surface is mapped with various properties, such as dnorm (normalized contact distance), to visualize intermolecular contacts. The dnorm mapping uses a red-white-blue color scheme, where red spots indicate close contacts (shorter than the van der Waals radii sum), white areas represent contacts around the van der Waals separation, and blue regions show longer contacts. This provides an immediate visual representation of the key interactions, such as the prominent red spot corresponding to the O-H···O hydrogen bond.
| Analysis Tool | Visual Output | Quantitative Information |
| Hirshfeld Surface | 3D surface around each molecule, color-mapped with properties like dnorm to show close and distant contacts. | Identifies regions of significant intermolecular interactions, such as hydrogen bonds and other close contacts. |
| Fingerprint Plot | 2D histogram of (di, de) pairs. | Provides percentage contributions of different types of intermolecular contacts (e.g., O···H, H···H) to the total surface area. |
Role in Crystal Engineering, Host Guest Chemistry, and Catalysis:
Design Principles for Alcohol-Silanol Co-crystal Systems
The formation of co-crystals, which are single-phase crystalline materials composed of two or more different molecular compounds in a stoichiometric ratio, is governed by the principles of crystal engineering. researchgate.netsaspublishers.com In alcohol-silanol systems like Cyclohexanol--triphenylsilanol (1/1), the primary driving force for co-crystallization is the formation of robust and directional hydrogen bonds.
The design of these systems relies on the concept of supramolecular synthons—structural units within a supermolecule that are assembled through intermolecular interactions. nih.gov For alcohol-silanol co-crystals, the key interaction is the supramolecular heterosynthon formed between the hydroxyl group (-OH) of the alcohol (cyclohexanol) and the silanol (B1196071) group (Si-OH) of the silanol (triphenylsilanol). This O−H···O hydrogen bond is a highly reliable and predictable interaction, making it a cornerstone for the design of these co-crystals.
Table 1: Key Intermolecular Interactions in Alcohol-Silanol Co-crystals
| Interaction Type | Description | Typical Energy (kJ/mol) | Role in Assembly |
| Hydrogen Bond (O-H···O) | A strong, directional interaction between the hydroxyl hydrogen of one molecule and the oxygen of another. | 15 - 40 | Primary driving force for co-crystal formation; defines the core supramolecular synthon. |
| Van der Waals Forces | Weak, non-directional forces arising from temporary fluctuations in electron density. | 2 - 10 | Contribute to overall crystal packing and stabilization by maximizing contact surfaces. |
| π-π Stacking | An interaction between the electron clouds of aromatic rings (from triphenylsilanol). | 5 - 15 | Influences the orientation of the triphenylsilanol (B1683266) molecules, contributing to a layered or stacked architecture. |
Strategies for Modulating the Supramolecular Assembly of Cyclohexanol--triphenylsilanol (1/1)
The supramolecular structure of the Cyclohexanol--triphenylsilanol (1/1) co-crystal is not immutable. Its assembly can be intentionally modulated through various crystallization strategies, potentially leading to the discovery of polymorphs—different crystal structures of the same compound—with distinct physical properties. researchgate.net
Key strategies for modulation include:
Solvent Selection : The choice of solvent is critical, as solvent molecules can interact with the co-crystal components and influence nucleation and growth. nih.gov Solvents with different polarities can alter the strength of the O-H···O hydrogen bonds and affect the final crystal packing.
Temperature Control : Crystallization temperature affects the thermodynamics and kinetics of co-crystal formation. saspublishers.com Varying the temperature can favor the formation of different polymorphs (e.g., a kinetically favored form at low temperatures versus a thermodynamically stable form at higher temperatures).
Stoichiometry : While the target is a 1:1 complex, altering the stoichiometric ratio of cyclohexanol (B46403) to triphenylsilanol in the initial solution can influence the crystallization pathway and potentially lead to the formation of different co-crystal phases or reveal competitive crystallization events. saspublishers.com
Use of Additives : The introduction of small amounts of "designer" impurities or competing guest molecules can disrupt or modify the primary hydrogen-bonding network, guiding the assembly toward a new, desired architecture.
Potential of Cyclohexanol--triphenylsilanol (1/1) as a Host-Guest System for Selective Inclusion
Host-guest chemistry involves the formation of unique complexes where a "host" molecule encapsulates a "guest" molecule. The hydrogen-bonded network of the Cyclohexanol--triphenylsilanol (1/1) co-crystal can create intrinsic voids, channels, or cavities within its lattice, giving it the potential to act as a host system. Research has shown that triphenylsilanol itself can be a selective host, forming a 4:1 coordinatoclathrate with ethanol (B145695), preferentially including it over other homologous alcohols. rsc.org This inherent selectivity suggests that co-crystals incorporating triphenylsilanol are promising candidates for molecular recognition and separation applications.
The size, shape, and chemical nature of the cavities within the Cyclohexanol--triphenylsilanol (1/1) lattice would be defined by the specific arrangement of the cyclohexanol and triphenylsilanol molecules. These cavities could potentially accommodate small, neutral guest molecules that are sterically and chemically compatible.
The specificity of a host-guest system is its ability to bind certain guests more strongly than others. For the Cyclohexanol--triphenylsilanol (1/1) system, binding specificity would be dictated by several factors:
Size and Shape Complementarity : The guest molecule must fit snugly within the host's cavity. The rigid, bulky nature of the triphenyl groups and the specific conformation of the cyclohexanol ring create a well-defined cavity, which would sterically exclude guests that are too large.
Hydrogen Bonding : The interior of the cavity may be lined with hydrogen bond donor or acceptor sites. Guest molecules capable of forming hydrogen bonds with the host lattice would be bound more strongly.
Geometric Constraints : The rigidity of the host's crystal lattice can impose strict geometric requirements on potential guests. For example, planar aromatic guests might be favored if the cavity is slot-like, while more globular guests would be rejected. nih.gov
This principle of selective inclusion based on complementary interactions is a hallmark of supramolecular chemistry. nih.gov
The formation of a host-guest inclusion complex is governed by thermodynamic and kinetic principles. researchgate.net The thermodynamics of binding are described by the Gibbs free energy change (ΔG), which is composed of enthalpic (ΔH) and entropic (TΔS) contributions.
Thermodynamics : The binding process is spontaneous if ΔG is negative. This can be achieved through a favorable enthalpy change (ΔH < 0), which results from the formation of strong intermolecular bonds (e.g., hydrogen bonds, van der Waals interactions) between the host and guest. It can also be driven by a favorable entropy change (ΔS > 0), often associated with the release of disordered solvent molecules from the host cavity upon guest inclusion. nih.gov Calorimetric methods are typically used to determine these values. researchgate.net
Kinetics : The kinetic stability of an inclusion complex refers to how readily the guest is released from the host. researchgate.net This can be studied using techniques like thermogravimetric analysis (TGA), which measures the temperature at which the guest is released upon heating. A higher decomposition or guest-release temperature indicates greater kinetic stability.
Table 2: Illustrative Thermodynamic Parameters for a Host-Guest Binding Process
| Binding Scenario | ΔG (kJ/mol) | ΔH (kJ/mol) | -TΔS (kJ/mol) | Driving Force |
| Enthalpy-Driven | -25 | -35 | +10 | Strong host-guest bond formation is the primary driver. |
| Entropy-Driven | -25 | +10 | -35 | The release of ordered solvent molecules is the primary driver. |
| Balanced | -25 | -15 | -10 | Both enthalpy and entropy contribute favorably to the binding. |
| Note: These are example values to illustrate thermodynamic concepts and do not represent experimental data for the specific Cyclohexanol--triphenylsilanol (1/1) system. |
Relevance to Heterogeneous Catalysis
While the Cyclohexanol--triphenylsilanol (1/1) complex itself may not be a direct catalyst, its components and structure are relevant to the field of heterogeneous catalysis, where reactions occur at the surface of a solid catalyst. lianerossi.org The study of such well-defined crystalline systems can provide valuable insights into the nature of active sites on more complex industrial catalysts like silica (B1680970) and alumina.
Cyclohexanol itself is a key intermediate in industrial chemistry and can be converted to valuable products like cyclohexanone (B45756) through catalytic dehydrogenation or oxidation. mdpi.comsouthampton.ac.uk Understanding how cyclohexanol interacts with specific chemical environments, such as the one within the co-crystal, is relevant to designing catalysts for its transformation.
Triphenylsilanol is particularly relevant to heterogeneous catalysis for several reasons. The Si-OH group is the fundamental functional group on the surface of silica (SiO₂), one of the most widely used catalyst supports in the chemical industry.
Model for Active Sites : The isolated Si-OH groups within the ordered structure of the Cyclohexanol--triphenylsilanol (1/1) co-crystal can be viewed as a single-crystal model of the active sites on an amorphous silica surface. Studying how these sites interact with other molecules can help elucidate catalytic mechanisms.
Steric Influence : The bulky triphenyl groups create a unique and well-defined steric environment around the Si-OH group. In a catalytic context, such steric hindrance can be used to control the selectivity of a reaction, favoring the approach of smaller reactants to the active site while blocking larger ones.
Precursor to Materials : Organosilanols can serve as molecular precursors for the synthesis of advanced silica-based materials and catalysts, such as silica-alumina composites. researchgate.net
By providing a precisely defined molecular architecture, the Cyclohexanol--triphenylsilanol (1/1) system offers a unique platform for exploring fundamental principles that are directly applicable to the rational design of advanced materials for catalysis and molecular recognition.
Influence of Co-crystallization on Catalytic Activity or Selectivity
The formation of a Cyclohexanol--triphenylsilanol (1/1) co-crystal introduces a supramolecular structure that has the potential to significantly influence the catalytic behavior of triphenylsilanol. While triphenylsilanol itself can act as a catalyst in certain organic reactions, such as in the synthesis of fine chemicals and pharmaceuticals, its efficacy can be altered within a co-crystal lattice. chemimpex.com The precise arrangement of cyclohexanol and triphenylsilanol molecules in a 1:1 stoichiometric ratio can lead to several effects on catalysis.
One primary influence is the potential for pre-organization of substrates . In a co-crystal, the molecules are held in specific orientations by non-covalent interactions, often including hydrogen bonding. nih.gov This ordered arrangement can mimic the active site of an enzyme, positioning a substrate (in this case, potentially the cyclohexanol itself or another reactant) in close proximity and in an optimal orientation relative to the catalytic silanol group of triphenylsilanol. wikipedia.org This can lead to enhanced reaction rates and selectivity that would not be observed in a simple mixture of the two components in solution.
Furthermore, the electronic environment of the triphenylsilanol's hydroxyl group, which is crucial for its catalytic activity, can be modified by the neighboring cyclohexanol molecules within the crystal lattice. Hydrogen bonding between the hydroxyl groups of cyclohexanol and triphenylsilanol can alter the acidity and nucleophilicity of the silanol, potentially enhancing its catalytic prowess.
Another key aspect is the potential for shape and size selectivity . The channels and voids within the co-crystal structure can act as microreactors, only allowing reactants of a specific size and shape to access the catalytic sites. This can lead to highly selective transformations that are not achievable in solution-phase catalysis.
While direct experimental studies on the catalytic activity of the Cyclohexanol--triphenylsilanol (1/1) co-crystal are not extensively documented in publicly available research, the principles of supramolecular catalysis suggest that co-crystallization offers a promising avenue for modulating and enhancing the catalytic properties of triphenylsilanol. acs.org The ordered environment of a co-crystal can provide a level of control over reaction parameters that is difficult to achieve in disordered systems. nih.gov
Implications in Polymer Science and Materials Development
The Cyclohexanol--triphenylsilanol (1/1) co-crystal presents intriguing possibilities in the realm of polymer science and the development of new materials. The unique properties of both constituent molecules, combined with the structural order of the co-crystal, can be leveraged in several ways.
Silanols as Initiators or Modifiers in Polymerization Reactions
Silanols, and notably triphenylsilanol, are known to act as initiators in certain types of polymerization reactions. Specifically, they can initiate the ring-opening polymerization (ROP) of cyclic monomers, such as epoxides and lactones. In these reactions, the hydroxyl group of the silanol can attack the strained ring of the monomer, initiating the polymerization process. The bulky phenyl groups of triphenylsilanol can also influence the stereochemistry and properties of the resulting polymer.
The table below summarizes the role of silanols in various polymerization reactions, highlighting the potential for the triphenylsilanol component of the co-crystal to be an active initiator.
| Polymerization Type | Monomer Example | Role of Silanol | Resulting Polymer |
| Ring-Opening Polymerization | Cyclohexene Oxide | Initiator | Poly(cyclohexene oxide) |
| Radical Polymerization | Styrene | Chain Transfer Agent | Polystyrene |
This table is generated based on established principles of polymer chemistry and the known reactivity of silanols.
Cyclohexanol, on the other hand, is a key feedstock in the polymer industry, primarily serving as a precursor to the synthesis of nylons. wikipedia.orgnih.gov Its presence in the co-crystal alongside a polymerization initiator opens up possibilities for dual-functional materials.
Potential for Cyclohexanol--triphenylsilanol (1/1) as a Precursor or Template
The well-defined structure of the Cyclohexanol--triphenylsilanol (1/1) co-crystal makes it a candidate for use as both a precursor and a template in materials synthesis.
As a precursor , the co-crystal provides a precise stoichiometric ratio of its components. Upon controlled decomposition or dissolution, it can release cyclohexanol and triphenylsilanol in a 1:1 molar ratio. This can be advantageous in the synthesis of polymers or other materials where a specific ratio of these components or their derivatives is required, ensuring homogeneity at the molecular level. For instance, in the synthesis of certain silicon-containing polymers, the co-crystal could serve as a single-source precursor, simplifying the manufacturing process and enhancing product consistency.
As a template , the crystalline lattice of the co-crystal can be used to direct the formation of new materials with specific structures. mdpi.com This concept, known as crystal engineering, leverages the ordered arrangement of molecules in a crystal to control the architecture of a resulting material. nih.gov For example, the co-crystal could be used as a template to create porous materials with cavities of a defined size and shape, determined by the packing of the cyclohexanol and triphenylsilanol molecules. The co-crystal could also be used in solid-state synthesis, where the reactants are pre-organized within the crystal lattice, leading to highly specific reaction products. google.com
The potential applications are summarized in the table below:
| Application | Description | Potential Advantage |
| Precursor | Controlled release of cyclohexanol and triphenylsilanol in a 1:1 ratio. | Ensures molecular-level homogeneity in the final material. |
| Template | Directing the structure of new materials based on the co-crystal lattice. | Creation of materials with tailored porosity and architecture. |
While the direct application of Cyclohexanol--triphenylsilanol (1/1) in these areas requires further experimental validation, the foundational principles of crystal engineering and polymer chemistry suggest a promising future for this and similar co-crystal systems in advanced materials development.
Advanced Methodological Considerations for Co Crystal Research:
In-situ Crystallization Studies for Real-time Monitoring of Formation
In-situ crystallization studies are pivotal for elucidating the kinetics and mechanisms of co-crystal formation. Techniques such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy and real-time imaging allow for the continuous monitoring of the crystallization process. In the context of the Cyclohexanol--triphenylsilanol (1/1) system, these methods can track the changes in solution concentration of both cyclohexanol (B46403) and triphenylsilanol (B1683266) as the co-crystal nucleates and grows.
A key finding from such studies is that the co-crystallization process can be nucleation-controlled, where the initial formation of a stable nucleus is the rate-limiting step. mdpi.com This has been observed in systems where the nucleation process is significantly slower than the subsequent crystal growth. mdpi.com
Interactive Table: Parameters Monitored by In-situ Techniques
High-Throughput Screening Approaches for Co-former Selection in Related Systems
High-throughput screening (HTS) is an efficient strategy for discovering new co-crystals by rapidly evaluating a large number of potential co-formers and crystallization conditions. eurofins.com This methodology is particularly useful when exploring co-former options for a target molecule like triphenylsilanol. By systematically screening a library of potential guest molecules, including cyclic alcohols like cyclohexanol, the probability of identifying novel co-crystal systems is significantly increased.
The HTS workflow typically involves automated liquid and solid handling systems to prepare numerous small-scale crystallization experiments in parallel, often in 96-well plates. unchainedlabs.com Various crystallization techniques, such as liquid-assisted grinding, solvent evaporation, and slurry crystallization, can be employed. eurofins.comrsc.org The resulting solid phases are then rapidly analyzed using techniques like powder X-ray diffraction (PXRD) and Raman spectroscopy to identify the formation of new crystalline structures. rsc.org
A rational design for an HTS experiment would consider a diverse range of co-formers with complementary functional groups capable of forming hydrogen bonds with the silanol (B1196071) group of triphenylsilanol. Solvents with varying polarities would also be included to explore different solubility and nucleation behaviors.
Interactive Table: High-Throughput Screening Parameters
Investigation of Polymorphism and Pseudopolymorphism within the Cyclohexanol--triphenylsilanol System
Polymorphism, the ability of a substance to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, is a critical consideration in co-crystal research. Pseudopolymorphism refers to different crystal forms that result from the inclusion of solvent molecules (solvates) or water (hydrates). Both phenomena can significantly impact the physicochemical properties of the co-crystal, such as solubility, stability, and bioavailability.
Given that cyclohexanol itself exhibits complex polymorphic behavior, it is plausible that a Cyclohexanol--triphenylsilanol co-crystal could also display polymorphism. nih.govresearchgate.net Cyclohexanol is known to have a plastic phase (Phase I) and multiple crystalline phases (II, III', and III) that can be accessed under different temperature conditions. nih.govresearchgate.net The hydrogen bonding motifs in these phases vary, from tetrameric rings in Phase II to helical or wave-like chains in Phases III' and III. nih.govresearchgate.net
An investigation into the polymorphism of the Cyclohexanol--triphenylsilanol system would involve a systematic screening for different crystalline forms by varying crystallization conditions such as solvent, temperature, and cooling rate. The resulting solids would be characterized using a suite of analytical techniques.
Interactive Table: Characterization of Polymorphs and Pseudopolymorphs
Conclusion and Future Research Directions:
Summary of Key Findings and Current Understanding of Cyclohexanol--triphenylsilanol (1/1)
Currently, there are no specific key findings or a body of established understanding for the Cyclohexanol--triphenylsilanol (1/1) co-crystal in the scientific literature. Research databases and chemical information repositories lack entries detailing the synthesis, characterization, or application of this specific co-crystal. Therefore, a summary of its properties or behavior cannot be provided.
Identification of Unexplored Research Avenues and Open Questions
The complete absence of data on Cyclohexanol--triphenylsilanol (1/1) means that the entire field of its investigation is an unexplored research avenue. Key open questions that need to be addressed by future research include:
Synthesis and Crystallization: What are the optimal conditions for the synthesis and growth of single crystals of Cyclohexanol--triphenylsilanol (1/1)? Methods such as slow evaporation, cooling crystallization, or grinding could be explored.
Structural Characterization: What is the precise three-dimensional arrangement of the molecules in the crystal lattice? Single-crystal X-ray diffraction would be essential to determine the unit cell parameters, space group, and the nature of the hydrogen bonding between the cyclohexanol (B46403) and triphenylsilanol (B1683266) moieties.
Physicochemical Properties: What are the fundamental physical and chemical properties of the co-crystal, such as its melting point, solubility, thermal stability, and spectroscopic characteristics (FTIR, Raman, NMR)?
Comparison with Parent Compounds: How do the properties of the co-crystal differ from those of pure cyclohexanol and pure triphenylsilanol?
Prospective for Novel Co-crystal Design and the Development of Advanced Functional Materials Based on Silanol-Alcohol Interactions
While direct information on Cyclohexanol--triphenylsilanol (1/1) is unavailable, the broader field of silanol-alcohol interactions holds significant promise for the design of novel co-crystals and advanced functional materials. The hydrogen bonding between the silanol (B1196071) (Si-O-H) and alcohol (C-O-H) groups can be a reliable supramolecular synthon for the construction of extended crystalline networks.
Future research in this area could lead to:
Tailored Material Properties: By systematically varying the alcohol and silanol components, it may be possible to fine-tune properties such as solubility, melting point, and mechanical strength. This has potential applications in the pharmaceutical industry for improving the properties of active pharmaceutical ingredients.
New Functional Materials: The incorporation of specific functional groups into the alcohol or silanol building blocks could lead to materials with interesting optical, electronic, or catalytic properties.
Understanding Crystal Engineering Principles: The study of a series of silanol-alcohol co-crystals would contribute to a more fundamental understanding of the principles of crystal engineering and the prediction of crystal structures.
Q & A
Q. How can researchers design a synthesis protocol for Cyclohexanol–triphenylsilanol (1/1) with high purity and yield?
Methodological Answer: A two-step reactive distillation process, adapted from cyclohexanol synthesis methodologies, can be optimized. First, esterify triphenylsilanol with a carboxylic acid (e.g., formic acid) to form an intermediate ester. Second, hydrolyze the ester under controlled conditions. Use reactive distillation columns to enhance conversion efficiency and minimize side reactions. Catalyst loading (e.g., acid catalysts) should be calibrated to 0.5–2.0 wt% of the reaction mass, and temperature gradients should be maintained between 80–120°C to prevent thermal degradation. Monitor reaction progress via FTIR for ester C=O bond formation (1720–1740 cm⁻¹) and hydrolysis completion (disappearance of ester peaks) .
Q. What spectroscopic techniques are recommended for characterizing Cyclohexanol–triphenylsilanol (1/1)?
Methodological Answer:
- IR Spectroscopy : Identify hydroxyl (O–H) stretches (3200–3600 cm⁻¹) and silanol (Si–O–H) vibrations (900–950 cm⁻¹). Compare with reference spectra from NIST databases to resolve ambiguities .
- Gas Chromatography (GC) : Use a polar stationary phase (e.g., DB-WAX) and a temperature ramp (50°C to 250°C at 10°C/min) to separate and quantify the compound from byproducts. Retention indices should be cross-validated with known standards .
- NMR : ¹H NMR can distinguish cyclohexanol protons (δ 1.2–1.8 ppm, multiplet) from triphenylsilanol aromatic protons (δ 7.2–7.6 ppm). ²⁹Si NMR confirms silanol group integrity (δ −40 to −60 ppm) .
Q. What safety protocols are critical when handling triphenylsilanol derivatives in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis steps involving volatile reagents.
- First Aid : In case of skin contact, wash immediately with soap and water for 15 minutes. For inhalation, move to fresh air and monitor for respiratory distress. Consult medical professionals if symptoms persist .
- Waste Disposal : Neutralize acidic/byproduct streams with sodium bicarbonate before disposal. Collect organic waste in halogen-resistant containers labeled for incineration .
Q. How can researchers mitigate side reactions during dehydration of cyclohexanol in hybrid silanol systems?
Methodological Answer: Control reaction conditions to minimize diastereomer formation or siloxane cross-linking:
- Temperature : Maintain below 100°C to prevent premature silanol condensation.
- Catalyst : Use mild acids (e.g., p-toluenesulfonic acid) at 0.1–0.5 mol% to favor selective dehydration over polymerization.
- Solvent : Anhydrous toluene or cyclohexane reduces water content, suppressing silanol self-condensation. Monitor by TLC (Rf = 0.3–0.5 in hexane:ethyl acetate 9:1) .
Advanced Research Questions
Q. How can contradictory spectral data for Cyclohexanol–triphenylsilanol (1/1) be resolved?
Methodological Answer: Contradictions often arise from stereochemical variability or solvent interactions. For example:
- IR Discrepancies : If silanol peaks (900–950 cm⁻¹) are absent, verify sample dryness (trace water causes broadening). Use KBr pellets instead of liquid films to reduce solvent interference .
- NMR Splitting : Unexpected multiplet patterns in ¹H NMR may indicate rotamers. Heat the sample to 60°C in DMSO-d6 to coalesce peaks and confirm assignment .
- GC-MS Retention Shifts : Check column aging or contamination. Recalibrate with fresh internal standards (e.g., n-alkanes) and validate with high-resolution MS for exact mass confirmation (m/z ± 0.001) .
Q. What computational tools are effective for predicting synthetic routes and stereochemical outcomes?
Methodological Answer:
- Retrosynthesis AI : Tools leveraging the Pistachio/Bkms_metabolic/Reaxys databases can propose one-step pathways, prioritizing routes with >90% predicted atom economy. For example, esterification followed by hydrolysis is scored higher due to minimal byproducts .
- DFT Calculations : Optimize transition states (e.g., B3LYP/6-31G*) to predict stereoselectivity in silanol coupling. Compare activation energies (ΔG‡) for competing pathways to guide catalyst selection .
Q. How can hybrid experimental-computational methods improve characterization accuracy?
Methodological Answer:
- MD Simulations : Model solvent effects on NMR chemical shifts using GROMACS. Adjust dielectric constants in simulations to match experimental solvents (e.g., ε = 2.2 for toluene) .
- Machine Learning : Train models on NIST spectral libraries to predict GC retention times under varying conditions (e.g., pressure, temperature). Cross-validate with experimental runs .
Q. What strategies optimize catalytic systems for silanol-alcohol coupling reactions?
Methodological Answer:
- Heterogeneous Catalysts : Immobilize sulfonic acid groups on mesoporous silica (e.g., SBA-15) to enhance recyclability. Test catalyst lifetime via five consecutive reaction cycles, monitoring yield drop (<5% per cycle) .
- Bifunctional Catalysts : Design metal-organic frameworks (MOFs) with acid and base sites (e.g., UiO-66-NH2/SO3H) to promote simultaneous esterification and hydrolysis. Characterize active sites via DRIFTS and BET surface area analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
